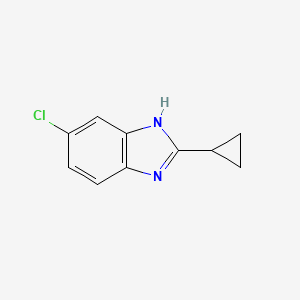

5-Chloro-2-cyclopropyl-1H-benzimidazole

Beschreibung

Eigenschaften

IUPAC Name |

6-chloro-2-cyclopropyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c11-7-3-4-8-9(5-7)13-10(12-8)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIRFTVQXMLAMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=C(N2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280233 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-92-7 | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-cyclopropyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-cyclopropyl-1H-benzimidazole can be achieved through several methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions. For instance, the reaction of 4-chloro-1,2-phenylenediamine with cyclopropanecarboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired product .

Another method involves the use of microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time significantly. This method typically involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2-cyclopropyl-1H-benzimidazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The benzimidazole core can be oxidized or reduced to form different derivatives with varying biological activities.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds with potential pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-cyclopropyl-1H-benzimidazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Chloro-2-cyclopropyl-1H-benzimidazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, benzimidazole derivatives are known to inhibit the activity of certain enzymes, such as urease, by binding to their active sites and preventing substrate access . The presence of the chlorine and cyclopropyl groups may enhance the compound’s binding affinity and specificity for its target .

Vergleich Mit ähnlichen Verbindungen

Key Structural Differences:

- Substituent Position and Type: 5-Chloro-2-cyclopropyl-1H-benzimidazole: Chlorine (electron-withdrawing) at C5; cyclopropyl (sterically demanding, weakly electron-donating) at C2. Analogues (e.g., 2-(chloromethyl)-1H-benzimidazoles): Chloromethyl (flexible, reactive) at C2; substituents (e.g., Cl, NO₂) at C3.

- Synthetic Complexity : Cyclopropyl introduction often demands specialized reagents (e.g., cyclopropanation agents) compared to chloromethyl groups, which form via straightforward alkylation .

Hypothesized Activity of this compound:

- The cyclopropyl group may enhance lipophilicity, improving cell membrane penetration.

- Chlorine at C5 could synergize with the cyclopropyl group to target bacterial topoisomerases or proteases. However, steric hindrance from the cyclopropyl moiety might reduce binding efficiency compared to smaller substituents (e.g., chloromethyl).

Physicochemical and Spectroscopic Properties

Structural characterization of benzimidazoles relies on techniques like NMR, IR, and X-ray crystallography. emphasizes the use of spectral data (¹H NMR, ¹³C NMR) to confirm substituent positions in analogues . For this compound:

- ¹H NMR : Cyclopropyl protons typically appear as multiplets near δ 0.5–1.5 ppm.

Data Table: Comparison of Selected Benzimidazole Derivatives

Biologische Aktivität

5-Chloro-2-cyclopropyl-1H-benzimidazole (CAS No. 4887-92-7) is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H9ClN2 and a molecular weight of 192.64 g/mol. The compound features a chlorine atom and a cyclopropyl group, which contribute to its unique biological profile.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

1. Enzyme Inhibition

This compound acts as an inhibitor of urease enzymes, which are crucial for the survival of certain bacterial strains. By interfering with urease activity, it disrupts bacterial growth and proliferation.

2. Nucleic Acid Synthesis Interference

Benzimidazole derivatives, including this compound, are known to compete with purines, thereby inhibiting the synthesis of nucleic acids and proteins in bacteria . This mechanism is particularly significant in the context of antimicrobial activity.

3. Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The compound's mechanism involves the inhibition of DNA topoisomerases, which play a vital role in DNA replication and repair .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Effective against various bacterial strains due to its interference with nucleic acid synthesis.

- Anticancer Activity : Demonstrated cytotoxic effects on multiple cancer cell lines through enzyme inhibition.

- Potential Antiviral Properties : Although not extensively studied for antiviral effects, benzimidazole derivatives are known to exhibit such activities against certain viruses .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Target/Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Urease enzyme inhibition |

| Anticancer | Cytotoxicity against cancer cell lines | Inhibition of DNA topoisomerases |

| Antiviral | Potential activity against specific viruses | Unknown; requires further investigation |

Example Study: Cytotoxic Effects on Cancer Cells

In a study evaluating the cytotoxic effects of various benzimidazole derivatives, this compound was found to significantly inhibit the growth of A549 and MDA-MB-231 cells. The study employed MTT assays to determine cell viability post-treatment, revealing IC50 values indicative of its potency .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver through phase I and phase II reactions. Its distribution within tissues is facilitated by specific transporters, allowing it to exert its biological effects effectively.

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-2-cyclopropyl-1H-benzimidazole, and how can reaction conditions be systematically optimized?

Category : Basic (Synthesis Optimization) Answer : The synthesis of this compound typically involves cyclization of substituted o-phenylenediamine derivatives with cyclopropane carboxaldehyde under acidic conditions. Key optimization parameters include:

- Catalyst selection : Use of HCl, H₂SO₄, or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.

- Temperature control : Reactions performed at 80–100°C yield higher purity products compared to room-temperature syntheses.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

Characterization requires multi-modal analysis:

| Technique | Diagnostic Peaks/Features | Purpose |

|---|---|---|

| ¹H NMR | δ 7.2–7.5 ppm (aromatic protons), δ 1.2–1.5 ppm (cyclopropyl CH₂) | Confirm substitution pattern |

| HRMS | [M+H]⁺ at m/z 217.0654 (calculated) | Verify molecular formula |

| IR | ~3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N) | Identify functional groups |

Refer to reaction parameter tables in and structural validation methods in .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Category : Basic (Characterization) Answer : A combination of NMR, IR, and HRMS is critical:

- ¹³C NMR : Resolves cyclopropyl carbons (δ 10–15 ppm) and benzimidazole C2 (δ 150–155 ppm).

- X-ray crystallography (if crystals are obtainable): Provides definitive proof of regiochemistry, as shown for analogous thiophene-substituted benzimidazoles in .

- Elemental analysis : Validate Cl content (theoretical: 16.3%).

Contradictions in spectral data (e.g., unexpected splitting in NMR) may arise from tautomerism or impurities; these are resolved via recrystallization or HPLC purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Category : Advanced (Data Contradiction Analysis) Answer : Discrepancies in bioactivity (e.g., antimicrobial efficacy in some studies but not others) often stem from:

- Structural variability : Minor substituent changes (e.g., Cl vs. Br at position 5) drastically alter activity ().

- Assay conditions : Use standardized protocols (e.g., CLSI guidelines) for MIC (Minimum Inhibitory Concentration) determination.

- Cellular uptake : Lipophilicity (logP) of the cyclopropyl group impacts membrane permeability. Calculate via HPLC-derived retention times .

Q. Mitigation strategy :

Perform dose-response curves across multiple cell lines.

Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Cross-reference with computational docking (e.g., AutoDock Vina) to predict binding affinity to biological targets like fungal CYP51 .

Q. What strategies enable regioselective functionalization of the benzimidazole core for structure-activity relationship (SAR) studies?

Category : Advanced (Experimental Design) Answer : Regioselective modification at positions 1, 2, or 5 requires:

- Protecting groups : Use Boc or benzyl groups to shield the NH position during electrophilic substitution.

- Directed ortho-metalation : Employ LDA (Lithium Diisopropylamide) to deprotonate position 4/7 for halogenation.

- Cross-coupling : Suzuki-Miyaura reactions at position 2 (if cyclopropyl is replaced with a boronate handle) .

Case study :

In , thiophene moieties were introduced at position 2 via Ullmann coupling, achieving >90% regioselectivity. Reaction conditions: CuI catalyst, 110°C, DMF solvent .

Q. How can in vitro and in vivo models be designed to validate the therapeutic potential of this compound?

Category : Advanced (Biological Evaluation) Answer : Stepwise validation :

In vitro :

- Screen against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution.

- Assess cytotoxicity in mammalian cells (e.g., HEK293) via MTT assay.

In vivo :

- Use murine models of systemic candidiasis; administer 10–50 mg/kg/day IP.

- Monitor pharmacokinetics (plasma half-life, Cₘₐₓ) via LC-MS/MS.

Q. Key metrics :

| Parameter | Target Value |

|---|---|

| MIC₉₀ | ≤2 µg/mL (bacteria) |

| Selectivity Index (CC₅₀/MIC) | ≥10 |

Refer to for antimicrobial protocols and for in vitro safety guidelines .

Q. What computational methods predict the stability of this compound under physiological conditions?

Category : Advanced (Data Modeling) Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess tautomeric stability (1H vs. 3H forms).

- Molecular dynamics : Simulate hydrolysis in PBS buffer (pH 7.4) to predict degradation half-life.

- pKa estimation : Use MarvinSketch or ACD/Labs to identify protonation states affecting solubility.

Validation : Compare computational results with experimental stability data (HPLC monitoring at 37°C). For analogs, cyclopropyl groups enhance metabolic stability compared to methyl substituents () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.